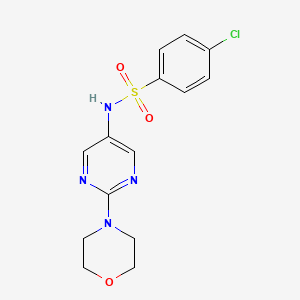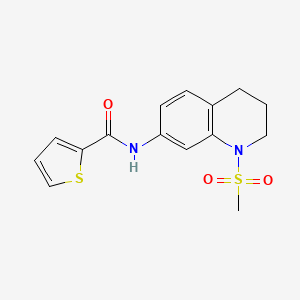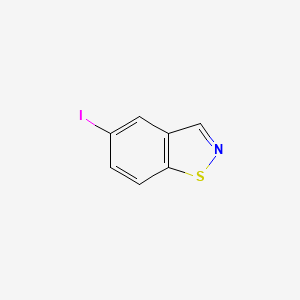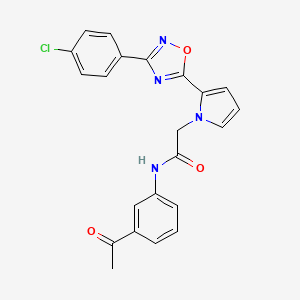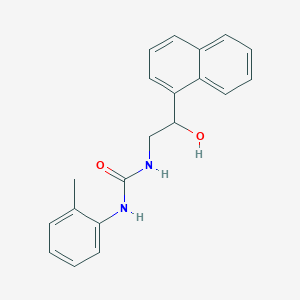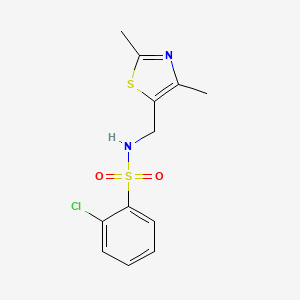
2-cloro-N-((2,4-dimetiltiazol-5-il)metil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research. CMBS is a sulfonamide derivative that has a thiazole ring and a chloro group attached to a benzene ring. This compound has been used in various studies due to its ability to modify proteins and enzymes.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha encontrado que este compuesto tiene una actividad anticancerígena potencial. Se sintetizó una serie de nuevos derivados de 2-alquiltio-4-cloro-N-[imino-(heteroaril)metil]bencenosulfonamida y se evaluó su actividad anticancerígena en las líneas celulares HeLa, HCT-116 y MCF-7 . Los compuestos más prometedores mostraron selectivamente un alto efecto citotóxico en las células cancerosas HeLa .
Inducción de Apoptosis
Los efectos antiproliferativos de estos compuestos se asociaron con su capacidad para inducir apoptosis en las células HeLa . Los compuestos aumentaron la población de células en apoptosis temprana, elevaron el porcentaje de células en la fase sub-G1 del ciclo celular e indujeron apoptosis a través de la activación de caspasas en las células HeLa .
Estabilidad Metabólica
Para los compuestos más activos, se evaluó la susceptibilidad a sufrir reacciones de oxidación de primera fase en microsomas hepáticos humanos . Los resultados de los experimentos de estabilidad metabólica in vitro indicaron valores del factor t ½ para estos compuestos en el rango de 9.1–20.3 min .
Actividad Antimicrobiana
Los tiazoles, que forman parte de la estructura de este compuesto, se han encontrado que tienen diversas actividades biológicas, incluida la actividad antimicrobiana .
Actividad Antifúngica
Los tiazoles también son conocidos por sus propiedades antifúngicas . Esto sugiere que “2-cloro-N-((2,4-dimetiltiazol-5-il)metil)bencenosulfonamida” también puede tener aplicaciones antifúngicas potenciales.
Actividad Antiviral
Se ha encontrado que los tiazoles tienen actividad antiviral . Esto sugiere que este compuesto también puede tener aplicaciones potenciales en la investigación antiviral.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have shown antibacterial activity in conjunction with cell-penetrating peptides .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antimicrobial, antifungal, and antitumor activities .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH levels. The compound selectively inhibits CA IX, making it a potential antiproliferative agent against cancer cells . Additionally, it interacts with other enzymes and proteins, such as carbonic anhydrase II (CA II), but with lower affinity, highlighting its selectivity for CA IX .
Cellular Effects
The effects of 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, the compound exhibits significant antiproliferative activity. It induces apoptosis in these cells, leading to cell death and reduced tumor growth . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
At the molecular level, 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide exerts its effects through selective inhibition of CA IX. This inhibition disrupts the enzyme’s role in regulating pH and bicarbonate transport, leading to altered cellular metabolism and induction of apoptosis in cancer cells . The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its antiproliferative effects in vitro, with sustained inhibition of CA IX and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the experimental conditions and storage.
Dosage Effects in Animal Models
The effects of 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on normal cells and tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is involved in metabolic pathways related to carbonic anhydrase inhibition. It interacts with enzymes such as CA IX and CA II, affecting metabolic flux and metabolite levels in cancer cells . The compound’s inhibition of CA IX leads to altered cellular metabolism, contributing to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells, particularly cancer cells . The compound’s selective distribution enhances its therapeutic efficacy while minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CA IX . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effectiveness in inhibiting tumor growth .
Propiedades
IUPAC Name |
2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-8-11(18-9(2)15-8)7-14-19(16,17)12-6-4-3-5-10(12)13/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWCLKPQSVGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

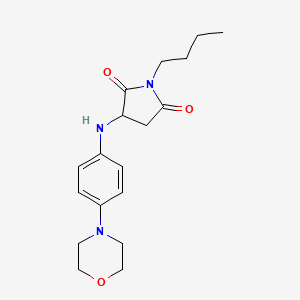
![N-[5-Fluoro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2539773.png)

![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)
